molecular formula C23H20N2O2 B3005092 4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde CAS No. 62736-72-5

4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde

Cat. No.: B3005092
CAS No.: 62736-72-5
M. Wt: 356.425
InChI Key: ZOJHEOXUAKSTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde (hereafter referred to as the "target compound") belongs to the dihydropyrazole class, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. Its structure includes a 4-methoxyphenyl group at position 5, a phenyl group at position 3, and a benzaldehyde substituent at position 4 of the pyrazoline ring (Figure 1).

The benzaldehyde moiety may facilitate further chemical modifications, such as Schiff base formation, which could influence stability and bioactivity .

Properties

IUPAC Name

4-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-27-21-13-9-18(10-14-21)22-15-23(19-5-3-2-4-6-19)25(24-22)20-11-7-17(16-26)8-12-20/h2-14,16,23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJHEOXUAKSTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dihydropyrazole moiety : This structure is known for its diverse biological activities.
  • Methoxy and phenyl groups : These contribute to the hydrophobic character, influencing interactions with biological targets.

The molecular formula is C24H22N2O4C_{24}H_{22}N_2O_4, indicating the presence of various functional groups that may participate in biochemical reactions.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit tumor growth through mechanisms such as:

  • Inhibition of key enzymes involved in cancer progression (e.g., BRAF(V600E), EGFR).
  • Induction of apoptosis in cancer cells .

Antimicrobial and Antifungal Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures can effectively inhibit the growth of various pathogenic fungi and bacteria. For example:

  • Antifungal assays : Showed effectiveness against species like Cytospora sp. and Fusarium solani, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor activity of various pyrazole derivatives, it was found that certain analogs demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Case Study 2: Antimicrobial Testing

A series of synthesized pyrazole derivatives were tested for their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that specific compounds exhibited remarkable antifungal activity, with IC50 values significantly lower than those of standard antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

  • The presence of electron-donating groups (like methoxy) enhances biological activity.
  • The spatial arrangement of substituents affects binding affinity to biological targets .

Scientific Research Applications

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on various enzymes, notably those involved in cell signaling pathways. For instance, it has been shown to inhibit the activity of Ras and Cdc42 proteins, which are crucial in cancer cell proliferation and metastasis .
  • Anticancer Potential : Several studies have highlighted the anticancer properties of dihydropyrazole derivatives. The compound's ability to inhibit tumor growth has been linked to its effect on apoptosis and cell cycle regulation .
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Case Study: Anticancer Research

A study conducted at the University of New Mexico focused on the high-throughput screening (HTS) of small molecule inhibitors, including 4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde. The findings revealed an EC50 value of approximately 1.40 µM for inhibiting GST-tagged wildtype Cdc42, indicating potent activity against cancer-related pathways .

Case Study: Enzyme Targeting

Another research effort aimed at understanding the binding affinity of this compound to various enzyme targets showed promising results. The compound was found to bind effectively to the active sites of specific kinases involved in cancer progression, suggesting its potential as a lead compound in drug development .

Potential in Drug Development

The structural characteristics of this compound make it an attractive scaffold for further modifications aimed at enhancing its biological activity. Researchers are exploring derivatives that could improve solubility and selectivity towards specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Core Structure Variations
  • Dihydropyrazole Derivatives :
    • 4-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide (): Replaces the methoxy group with a 4-fluorophenyl substituent and introduces a sulfonamide group. The electron-withdrawing fluorine atom may alter electronic distribution, while the sulfonamide enhances hydrophilicity .
    • 5-Bromo-1-[2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]indoline-2,3-dione (): Shares the 4-methoxyphenyl-dihydropyrazole core but incorporates a bromoindoline moiety. This complex structure exhibits potent antimalarial activity (IC50 = 1.81 µM), suggesting that additional substituents can significantly enhance efficacy .
Heterocyclic Core Replacements
  • Pyrimidine Derivatives (): Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Replaces the dihydropyrazole core with a pyrimidine ring.
  • Isoxazoline Derivatives (): 6-(3-(4,5-Dihydro-5-(4-methoxyphenyl)isoxazol-3-yl)phenylamino)pyridazin-3(2H)-one: Features an isoxazoline core instead of dihydropyrazole. The 4-methoxyphenyl group is retained, but the reduced ring strain in isoxazoline may influence metabolic stability .
Antimalarial Activity
  • The target compound’s structural analog () demonstrated an IC50 of 1.81 µM against Plasmodium falciparum, outperforming thiazolidinone derivatives (IC50 = 2.32–13.29 µM) .
  • Thiazolidinones (e.g., 5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones) showed moderate activity (IC50 = 2.32–2.39 µM), highlighting the superior potency of dihydropyrazole-based scaffolds .
Anticancer Activity
  • The bromoindoline-dihydropyrazole hybrid () exhibited broad-spectrum anticancer activity, particularly against leukemia cell lines. This suggests that the target compound’s benzaldehyde group could be leveraged for similar modifications to enhance cytotoxicity .
Antimicrobial Activity
  • Isoxazoline derivatives with 4-methoxyphenyl groups () showed antifungal properties, whereas pyrimidine-thioxo analogs () were optimized for synthetic yield rather than bioactivity. The target compound’s aldehyde group may offer unique interactions for antimicrobial targeting .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A general approach involves refluxing a substituted hydrazine (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with a chalcone derivative (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under acidic conditions (e.g., glacial acetic acid). The reaction is monitored via TLC, and the product is purified by recrystallization or column chromatography .
  • Key Parameters :

Reaction TimeSolventCatalystYield (%)
4–6 hoursEthanolGlacial Acetic Acid60–75%

Q. How is the structural elucidation of this compound validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the molecular structure. Single-crystal diffraction data (e.g., space group, unit cell parameters) are analyzed using software like SHELX. Complementary techniques include 1H^1H/13C^{13}C NMR for functional group identification and mass spectrometry for molecular weight verification .
  • Example Data :

TechniqueKey Peaks/Parameters
1H^1H NMR (DMSO-d6)δ 8.10 (s, 1H, aldehyde), 6.90–7.50 (m, aromatic protons)
X-raySpace group P21/cP2_1/c, Z=4Z = 4

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazoline derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antitumor vs. antidepressant effects) require cross-validation using:

  • In vitro assays : MTT assays for cytotoxicity, receptor-binding studies (e.g., serotonin reuptake inhibition).
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on activity .
    • Case Study : A pyrazoline analog with a 4-methoxyphenyl group showed IC50_{50} = 12 μM against MCF-7 cells, while a nitro-substituted analog was inactive, highlighting the role of electron-donating groups .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or tubulin).
  • ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and CYP450 interactions. For instance, the benzaldehyde moiety may reduce metabolic stability, prompting substitution with a methyl group .

Q. What experimental designs mitigate challenges in crystallizing pyrazoline derivatives?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethanol/dichloromethane) improves crystal quality. For hygroscopic compounds, use inert atmospheres (N2_2) during crystallization. Temperature gradients (e.g., cooling from 50°C to 4°C) can also enhance crystal formation .

Data Contradiction Analysis

Q. How to address variability in reported synthetic yields?

  • Methodological Answer : Yield discrepancies (e.g., 60% vs. 75%) often arise from differences in purification methods or solvent purity. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., reaction temperature, stoichiometry). For example, increasing the molar ratio of chalcone to hydrazine from 1:1 to 1:1.2 improved yields by 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.